BIM5078

Descripción

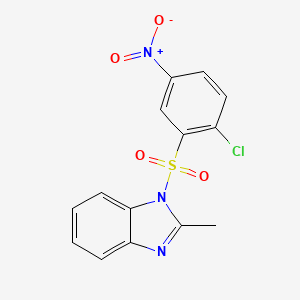

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-chloro-5-nitrophenyl)sulfonyl-2-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O4S/c1-9-16-12-4-2-3-5-13(12)17(9)23(21,22)14-8-10(18(19)20)6-7-11(14)15/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLUVMRPVZILBOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801010183 | |

| Record name | 1-[(2-Chloro-5-nitrophenyl)sulfonyl]-2-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801010183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337506-43-1 | |

| Record name | 1-[(2-Chloro-5-nitrophenyl)sulfonyl]-2-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801010183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 337506-43-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of BIM5078

For Researchers, Scientists, and Drug Development Professionals

BIM5078 is a potent small molecule antagonist of Hepatocyte Nuclear Factor 4α (HNF4α), a critical regulator of gene expression in metabolic homeostasis. Discovered through a high-throughput screen for modulators of the human insulin promoter, this compound has emerged as a valuable tool for studying the physiological roles of HNF4α and as a potential therapeutic agent in diseases such as diabetes and cancer.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function.

Core Mechanism: Antagonism of HNF4α

The primary mechanism of action of this compound is its direct binding to and inhibition of HNF4α, a member of the nuclear receptor superfamily of transcription factors.[1][2] HNF4α plays a central role in the transcriptional regulation of genes involved in glucose and lipid metabolism, particularly in the liver, pancreas, and intestines.[1]

This compound binds to HNF4α with high affinity, leading to the modulation of HNF4α target gene expression.[1][2] This antagonistic action disrupts the normal transcriptional network controlled by HNF4α, impacting various metabolic processes.

Quantitative Binding and Potency Data

The interaction between this compound and HNF4α has been quantitatively characterized, demonstrating a potent and specific binding relationship.

| Parameter | Value | Description | Reference |

| EC50 | 11.9 ± 3.1 nM | The half maximal effective concentration for HNF4α binding, indicating high potency. | [1] |

| Kd | 11.9 ± 2.9 nM | The dissociation constant, a measure of binding affinity. A lower value indicates stronger binding. | [3] |

| Hill Coefficient | 0.9 ± 0.3 | A value close to 1.0 is consistent with a single binding site interaction between this compound and HNF4α. | [1] |

The HNF4α Signaling Pathway and this compound's Point of Intervention

HNF4α acts as a homodimer, binding to specific DNA sequences in the promoter regions of its target genes to regulate their transcription. This compound, upon entering the cell and nucleus, binds to the HNF4α protein. This binding event likely induces a conformational change in HNF4α, preventing its effective interaction with co-activators and the transcriptional machinery, thereby repressing gene expression.

Caption: this compound enters the cell and nucleus, where it binds to HNF4α, inhibiting its ability to promote gene transcription.

Downstream Cellular and Physiological Effects

The antagonism of HNF4α by this compound leads to a cascade of downstream effects, primarily impacting gene expression and metabolic function.

-

Repression of Insulin Gene Expression: this compound was initially identified by its ability to potently repress insulin expression.[1] It achieves this indirectly by affecting the binding of other critical transcription factors, such as E47 and PDX-1, to the insulin promoter.[1]

-

Modulation of HNF4α Target Genes: this compound alters the expression of a wide array of known HNF4α target genes. This includes the autoregulation of HNF4α itself, leading to a potent repression of its own expression.[1]

-

Selective Cytotoxicity in Cancer Cells: Interestingly, this compound and a related analog, BI6015, have demonstrated selective cytotoxicity to transformed cells in vitro.[1] In vivo studies with BI6015 have shown induction of apoptosis in a human hepatocellular carcinoma cell line.[1]

-

Impact on Lipoprotein Levels: Pharmacological inhibition of HNF4α by compounds like this compound has been shown to reduce atherogenic lipoproteins.[4]

Experimental Protocols

The elucidation of this compound's mechanism of action relied on a series of key experiments. The following are detailed methodologies for these pivotal assays.

High-Throughput Screening for Insulin Promoter Modulators

The discovery of this compound was the result of a high-throughput screen designed to identify molecules that inhibit the human insulin promoter.

Caption: High-throughput screening workflow that led to the identification of this compound.

-

Cell Line: T6PNE cells, engineered to express insulin in response to an inducible transactivator, were used.[1]

-

Assay Principle: A reporter gene under the control of the human insulin promoter was used to measure promoter activity. Inhibition of the reporter signal indicated a potential hit.

-

Library Screened: A subset of the ChemBridge DiverSet Library, containing structurally diverse compounds, was screened.[1]

-

Counterscreens: Primary hits were subjected to secondary counterscreens to confirm their potency on the endogenous insulin promoter and to rule out non-specific effects.[1]

Direct Binding Assay (Intrinsic Fluorescence)

To confirm the direct interaction between this compound and HNF4α, a binding assay monitoring the intrinsic fluorescence of HNF4α's aromatic amino acids (Tyrosine/Tryptophan) was employed.

-

Protein: Full-length HNF4α was used.[1]

-

Principle: The binding of a ligand (this compound) to the protein can cause a change in the local environment of its aromatic amino acids, leading to a detectable change in their intrinsic fluorescence.

-

Data Analysis: The change in fluorescence is measured at increasing concentrations of the ligand to determine the binding affinity (EC50).[1]

Gene Expression Analysis (Quantitative RT-PCR)

To assess the effect of this compound on the expression of HNF4α target genes, quantitative reverse transcription polymerase chain reaction (qRT-PCR) was utilized.

-

Cell Lines: T6PNE, MIN6 (murine insulinoma), and HepG2 (hepatoma) cell lines were treated with this compound.[1]

-

Methodology:

-

RNA was extracted from treated and untreated cells.

-

RNA was reverse transcribed into complementary DNA (cDNA).

-

The abundance of specific gene transcripts (e.g., HNF4α) was quantified using real-time PCR with gene-specific primers.

-

-

Outcome: This analysis demonstrated that this compound potently repressed HNF4α expression in all tested cell lines.[1]

Pharmacokinetic Profile and Analogs

While potent, this compound exhibits certain unfavorable pharmacokinetic properties, including low plasma stability, moderate microsomal stability, high plasma protein binding, and low solubility.[1] These characteristics limit its in vivo efficacy. To overcome these limitations, structural analogs of this compound, such as BI6015, have been developed. BI6015 shows improved bioavailability and maintains the HNF4α antagonist activity.[4]

Conclusion

This compound is a well-characterized, high-affinity antagonist of the nuclear receptor HNF4α. Its mechanism of action involves direct binding to HNF4α, leading to the repression of a network of target genes crucial for metabolic regulation. The discovery and detailed study of this compound have provided invaluable insights into the physiological and pathological roles of HNF4α. While its own therapeutic potential is hampered by its pharmacokinetic profile, this compound and its analogs represent a promising class of molecules for the development of novel therapies for metabolic diseases and certain cancers. The experimental frameworks used to dissect its mechanism serve as a robust guide for the continued investigation of HNF4α modulators.

References

- 1. HNF4α Antagonists Discovered by a High-Throughput Screen for Modulators of the Human Insulin Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HNF4α antagonists discovered by a high-throughput screen for modulators of the human insulin promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HNF4 alpha bioactive ligands discovered by a high- throughput screen for modulators of the human insulin promoter [escholarship.org]

- 4. A whole-animal phenotypic drug screen identifies suppressors of atherogenic lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]

BIM5078: A Potent Antagonist of the Nuclear Receptor HNF4α

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Hepatocyte Nuclear Factor 4α (HNF4α), a member of the nuclear receptor superfamily (NR2A1), is a critical transcription factor that governs a vast network of genes essential for metabolic homeostasis and the development and function of several vital organs, including the liver, pancreas, kidneys, and intestines.[1][2] It plays a central role in regulating the expression of genes involved in the metabolism of glucose, lipids, amino acids, and drugs.[2][3] Given its pivotal role, dysregulation of HNF4α activity is implicated in various diseases, most notably maturity-onset diabetes of the young (MODY), inflammatory bowel disease, and certain cancers.[4] BIM5078 was identified as a potent, synthetic antagonist of HNF4α through a high-throughput screen designed to find modulators of the human insulin promoter.[1][5] This document provides a comprehensive technical overview of this compound, its mechanism of action, experimental validation, and its utility as a chemical probe to study HNF4α biology and as a lead compound for therapeutic development.

Mechanism of Action: Direct Antagonism of HNF4α

This compound exerts its effects by directly binding to HNF4α and inhibiting its transcriptional activity. Biochemical studies have demonstrated that this compound binds with high affinity to the ligand-binding pocket (LBP) of HNF4α, a feature that was initially found to be occupied by fatty acids.[1][5] The binding of this compound prevents the recruitment of co-activators necessary for initiating the transcription of HNF4α target genes. This antagonistic action leads to the repression of the HNF4α-regulated genetic program.

A key aspect of HNF4α function is its ability to autoregulate its own transcription through a positive feedback loop involving HNF1α.[1] this compound disrupts this loop, leading to a potent repression of HNF4α expression itself in various cell lines, including human and murine pancreatic cells and human hepatoma cells.[1][6]

HNF4α Signaling and this compound Inhibition

The following diagram illustrates the central role of HNF4α in transcriptional regulation and the point of intervention by this compound. HNF4α is modulated by various upstream signaling pathways, including those activated by growth factors and cytokines, which can lead to post-translational modifications like phosphorylation by kinases such as ERK1/2, PKA, and PKC, generally resulting in decreased activity.[7][8] As a homodimer, HNF4α binds to specific DNA response elements in the promoter regions of its target genes to control their expression. This compound directly binds to HNF4α, preventing this transcriptional activation.

Quantitative Data Summary

The potency and effects of this compound have been quantified through various in vitro assays. The data are summarized in the tables below.

Table 1: In Vitro Binding and Potency of this compound

| Parameter | Value | Method | Source |

| Binding Affinity (Kd) | 11.9 ± 2.9 nM | Intrinsic Fluorescence | [9] |

| Half Maximal Effective Conc. (EC50) | 11.9 nM | Not Specified | [6] |

| Hill Coefficient | 0.9 | Hill Equation Analysis | [6] |

The Hill coefficient of approximately 1.0 is consistent with a single, non-cooperative binding interaction between this compound and HNF4α.[6]

Table 2: Effect of this compound on HNF4α Target Gene Expression

| Cell Line | Gene Target | Effect | Source |

| T6PNE (Human Pancreatic) | Insulin Promoter | Potent Repression | [1] |

| HNF4α (Autoregulation) | Potent Repression | [1] | |

| p57Kip2 | Potent Repression | [1] | |

| MIN6 (Murine Insulinoma) | HNF4α | Potent Repression | [1] |

| HepG2 (Human Hepatoma) | HNF4α | Potent Repression | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are summaries of key experimental protocols used to characterize this compound.

High-Throughput Screening (HTS) for Insulin Promoter Modulators

This protocol outlines the initial screen that identified this compound.

Methodology:

-

Cell Line: An engineered human fetal islet-derived cell line (T6PNE) was used, which contains an insulin-eGFP reporter transgene.[9]

-

Screening: A diverse library of synthetic small molecules was screened for their ability to inhibit insulin promoter activity.

-

Detection: Inhibition was measured by a decrease in eGFP fluorescence.

-

Validation: Primary hits were subjected to secondary counterscreens to confirm their effect on the endogenous insulin promoter and to rule out non-specific mechanisms.[1]

Direct Binding Assay (Intrinsic Tryptophan Fluorescence)

This biophysical assay confirms the direct interaction between this compound and HNF4α.

-

Principle: The binding of a ligand to a protein can alter the local environment of aromatic amino acid residues (tryptophan, tyrosine), causing a change in their intrinsic fluorescence. This change can be monitored to determine binding affinity.[1]

-

Protocol:

-

Protein: Full-length, purified HNF4α protein is used.

-

Titration: Increasing concentrations of this compound are titrated into a solution of HNF4α.

-

Measurement: The intrinsic fluorescence of HNF4α is measured after each addition of the compound.

-

Analysis: The change in fluorescence is plotted against the ligand concentration, and the data are fitted to a binding equation to calculate the dissociation constant (Kd).[1]

-

Gene Expression Analysis (Quantitative RT-PCR)

This assay quantifies the effect of this compound on the mRNA levels of HNF4α target genes.

-

Protocol:

-

Cell Culture and Treatment: Cell lines (e.g., T6PNE, MIN6, HepG2) are cultured and treated with various concentrations of this compound or a vehicle control (DMSO).[1]

-

RNA Extraction: Total RNA is isolated from the cells after a specified incubation period.

-

Reverse Transcription (RT): The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific to the target genes (e.g., HNF4α) and a housekeeping gene for normalization.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.[4]

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays were used to investigate how this compound affects the binding of other transcription factors to promoter regions that are indirectly regulated by HNF4α.

-

Protocol:

-

Cross-linking: T6PNE cells, treated with either this compound or vehicle, are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments by sonication.

-

Immunoprecipitation: An antibody specific to a transcription factor of interest (e.g., E47 or PDX-1) is used to immunoprecipitate the protein-DNA complexes.[1]

-

DNA Purification: The cross-links are reversed, and the associated DNA is purified.

-

Analysis: The purified DNA is quantified by qPCR using primers that flank specific binding motifs (e.g., E-boxes or A-boxes) in the insulin promoter. A decrease in the amount of precipitated DNA in this compound-treated cells indicates reduced binding of the transcription factor.[1]

-

Pharmacokinetics and Development of Analogs

Despite its high in vitro potency, this compound exhibited unfavorable pharmacokinetic properties that limited its use in vivo.[1][10]

-

Low plasma stability (8% remaining after 3 hours)

-

Moderate microsomal stability

-

High plasma protein binding (98%)

-

Low aqueous solubility (0.17 μg/ml)

To address these limitations, structural analogs were developed. The most notable is BI6015 , created by replacing the chloro group of this compound with a methyl group.[1] BI6015 demonstrated improved properties and was used in subsequent in vivo studies, where it was shown to induce a loss of HNF4α protein in the liver of treated animals and was effective in reducing atherogenic lipoproteins in zebrafish models.[1][11]

Therapeutic Potential and Research Applications

The discovery of this compound and its analogs has opened new avenues for both basic research and therapeutic exploration.

-

Cancer: this compound and BI6015 were found to be selectively cytotoxic to transformed cells in vitro, and BI6015 induced apoptosis in a human hepatocellular carcinoma cell line in vivo.[1] This suggests that HNF4α antagonism could be a viable strategy for certain cancers where HNF4α activity is elevated.

-

Diabetes: While initially discovered as a repressor of the insulin promoter, further studies with HNF4α antagonists have shown they can stimulate β-cell replication.[12] This paradoxical finding suggests a complex role for HNF4α in β-cell biology and highlights a potential therapeutic path for increasing β-cell mass in diabetic conditions.

-

Metabolic Disease: Pharmacological inhibition of HNF4α with BI6015 has been shown to lower levels of atherogenic lipoproteins, indicating a potential role in treating dyslipidemia.[11]

-

Research Tool: As a potent and specific antagonist, this compound serves as an invaluable chemical probe for elucidating the complex physiological and pathological roles of HNF4α.[1]

This compound is a landmark compound, being one of the first potent, synthetic antagonists discovered for HNF4α. Through direct, high-affinity binding, it effectively inhibits the transcriptional activity of this master regulator of metabolism. While its own pharmacokinetic profile is suboptimal for in vivo applications, it has paved the way for the development of improved analogs like BI6015. The characterization of this compound has provided researchers with a powerful tool to dissect HNF4α signaling and has established HNF4α antagonism as a promising therapeutic strategy for a range of diseases, including cancer and diabetes. Further development of compounds from this class holds significant potential for clinical translation.

References

- 1. HNF4α Antagonists Discovered by a High-Throughput Screen for Modulators of the Human Insulin Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Crosstalk of HNF4 α with extracellular and intracellular signaling pathways in the regulation of hepatic metabolism of drugs and lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. HNF4α antagonists discovered by a high-throughput screen for modulators of the human insulin promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. Crosstalk of HNF4α with extracellular and intracellular signaling pathways in the regulation of hepatic metabolism of drugs and lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The transcriptional activity of hepatocyte nuclear factor 4 alpha is inhibited via phosphorylation by ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HNF4 alpha bioactive ligands discovered by a high- throughput screen for modulators of the human insulin promoter [escholarship.org]

- 10. researchgate.net [researchgate.net]

- 11. A whole-animal phenotypic drug screen identifies suppressors of atherogenic lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Induction of β-cell replication by a synthetic HNF4α antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Initial Characterization of BIM5078: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract

BIM5078 is a small molecule identified through a high-throughput screening campaign for modulators of the human insulin promoter. Subsequent characterization has revealed it to be a potent antagonist of Hepatocyte Nuclear Factor 4α (HNF4α), a key transcription factor in metabolic regulation. This document provides a comprehensive technical overview of the discovery, mechanism of action, and initial preclinical characterization of this compound, presenting key quantitative data, outlining experimental methodologies, and visualizing the associated signaling pathways and discovery workflow.

Discovery of this compound

This compound was discovered via a cell-based high-throughput screen designed to identify compounds that modulate the activity of the human insulin promoter.[1] The screen utilized the T6PNE cell line, a human fetal islet-derived cell line engineered to express critical β-cell transcription factors, with a reporter system where Green Fluorescent Protein (GFP) expression is driven by the human insulin promoter.[1]

From a screen of a subset of the ChemBridge DiverSet library, this compound, with the chemical name 1-(2′-chloro-5′-nitrobenzenesulfonyl)-2-methylbenzimidazole, was identified as a potent repressor of insulin promoter activity.[1]

High-Throughput Screening (HTS) and Hit Validation Workflow

The discovery process for this compound involved a multi-step workflow, beginning with the primary high-throughput screen and followed by secondary assays to confirm and characterize the activity of the initial hits.

Mechanism of Action: HNF4α Antagonism

Initial investigations into the molecular target of this compound revealed structural similarities to FK614, a Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonist. While this compound does exhibit PPARγ agonistic activity, this was found not to be responsible for its effects on the insulin promoter.[1] Further studies identified Hepatocyte Nuclear Factor 4α (HNF4α) as the primary target. This compound binds directly to HNF4α with high affinity and functions as an antagonist, inhibiting its transcriptional activity.[1]

The antagonism of HNF4α by this compound leads to a downstream reduction in the binding of other key transcription factors, such as E47 and PDX-1, to their respective response elements on the human insulin promoter.[1]

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism by which this compound antagonizes HNF4α and subsequently represses insulin gene transcription.

Quantitative Characterization

A summary of the key quantitative data for this compound is presented in the tables below.

In Vitro Activity and Binding Affinity

| Parameter | Value | Assay Description |

| HNF4α Binding (EC50) | 11.9 ± 3.1 nM | Direct binding assay monitoring intrinsic fluorescence of full-length HNF4α. |

| Hill Coefficient (HNF4α Binding) | 0.9 ± 0.3 | Analysis of the binding data, consistent with a single binding complex. |

| Insulin Expression Inhibition (IC50) | 930 nM | Dose-responsive inhibition of endogenous insulin expression in T6PNE cells. |

| PPARγ Activation | 2-fold activation | PPRE-luciferase reporter assay in HeLa cells. |

Pharmacokinetic Properties

| Parameter | Result | Experimental Conditions |

| Plasma Stability | 8% remaining | After 3 hours. |

| Microsomal Stability | 32% remaining | After 1.25 hours. |

| Plasma Protein Binding | 98% bound | After 4 hours. |

| Aqueous Solubility | 0.17 µg/ml | After 18 hours. |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in the discovery and characterization of this compound.

High-Throughput Screening for Insulin Promoter Modulators

-

Cell Line: T6PNE cells, engineered to express a human insulin promoter-GFP transgene.

-

Compound Library: A subset of the ChemBridge DiverSet chemical library.

-

Assay Principle: T6PNE cells were treated with library compounds, and changes in GFP expression, indicative of insulin promoter activity, were monitored.

-

Hit Confirmation: Primary hits were subjected to secondary screens to assess their effect on the endogenous insulin promoter via quantitative real-time PCR (qRT-PCR) for insulin mRNA. A counterscreen was also performed to exclude compounds with tamoxifen-like activity on the modified estrogen receptor present in the T6PNE cells.[1]

HNF4α Binding Assay

-

Principle: Direct binding of this compound to full-length HNF4α was measured by monitoring the intrinsic fluorescence of HNF4α's aromatic amino acids (Tyrosine/Tryptophan).

-

Methodology: The fluorescence of a solution of HNF4α was measured upon titration with increasing concentrations of this compound. The change in fluorescence intensity was used to calculate the binding affinity (EC50).

Chromatin Immunoprecipitation (ChIP) Assay

-

Objective: To determine the effect of this compound on the binding of transcription factors E47 and PDX-1 to the insulin promoter.

-

Methodology:

-

T6PNE cells were treated with this compound or vehicle (DMSO).

-

Protein-DNA complexes were cross-linked with formaldehyde.

-

Chromatin was sheared by sonication.

-

Antibodies specific to E47 and PDX-1 were used to immunoprecipitate the transcription factor-DNA complexes.

-

The cross-links were reversed, and the associated DNA was purified.

-

Quantitative PCR (qPCR) was performed with primers targeting the E-box (for E47) and A-box (for PDX-1) elements within the insulin promoter to quantify the amount of precipitated DNA.[1]

-

Gene Expression Analysis

-

Objective: To assess the impact of this compound on the expression of HNF4α target genes.

-

Methodology:

-

qRT-PCR: T6PNE, MIN6 (murine insulinoma), and HepG2 (human hepatoma) cells were treated with this compound. Total RNA was extracted, reverse transcribed to cDNA, and the expression levels of HNF4α and other target genes were quantified by qRT-PCR, normalized to a housekeeping gene (e.g., GAPDH or 18S rRNA).[1]

-

Microarray: Global gene expression profiling of T6PNE cells treated with this compound was performed to identify broader changes in the transcriptome.[1]

-

Conclusion

This compound is a novel small molecule antagonist of HNF4α, discovered through a phenotypic screen for modulators of the human insulin promoter. It exhibits high-affinity binding to HNF4α and effectively represses the expression of HNF4α target genes, including insulin. While its in vitro potency is promising, the initial characterization of its pharmacokinetic properties suggests challenges for in vivo applications, which prompted the development of structural analogs with improved profiles. This compound remains a valuable tool for studying the physiological and pathological roles of HNF4α and serves as a lead compound for the development of novel therapeutics targeting HNF4α-mediated pathways in diseases such as diabetes and cancer.

References

The Role of BIM5078 in Elucidating HNF4α Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatocyte Nuclear Factor 4α (HNF4α) is a critical nuclear transcription factor that governs a multitude of metabolic and developmental pathways, primarily in the liver, pancreas, and intestines.[1] Dysregulation of HNF4α signaling is implicated in a range of pathologies, including diabetes and cancer.[2] The small molecule BIM5078 has emerged as a potent and selective antagonist of HNF4α, providing a powerful chemical tool to probe the intricate functions of this nuclear receptor. This technical guide provides an in-depth overview of the use of this compound in studying HNF4α signaling, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and workflows.

Introduction to HNF4α and the Discovery of this compound

HNF4α, a member of the nuclear receptor superfamily, functions as a homodimer to regulate the transcription of a vast array of target genes.[3] It plays a central role in glucose and lipid homeostasis, and its dysfunction is linked to maturity-onset diabetes of the young (MODY1).[4] The discovery of this compound stemmed from a high-throughput screen for small molecules that modulate the human insulin promoter.[3] This screen identified this compound as a potent repressor of insulin promoter activity, and subsequent investigations revealed its direct and high-affinity binding to HNF4α.[3][5]

Quantitative Analysis of this compound-HNF4α Interaction

The interaction between this compound and HNF4α has been characterized by several quantitative parameters, providing a clear understanding of its potency and mechanism of action.

| Parameter | Value | Method | Cell Line/System | Reference |

| Binding Affinity (EC50) | 11.9 ± 3.1 nM | Fluorescence Quenching Assay | Purified full-length HNF4α protein | [1] |

| Hill Coefficient | 0.9 ± 0.3 | Fluorescence Quenching Assay | Purified full-length HNF4α protein | [1] |

Table 1: Binding Characteristics of this compound to HNF4α. The low nanomolar EC50 value indicates a high-affinity interaction between this compound and HNF4α. The Hill coefficient, being close to 1, is consistent with a 1:1 binding stoichiometry.[1]

The effect of this compound on the expression of HNF4α and its target genes has been quantified in various cell lines, demonstrating its inhibitory activity.

| Cell Line | Gene | Treatment | Fold Change in mRNA Expression | Reference |

| T6PNE | HNF4α | This compound | Potent repression | [3] |

| MIN6 (murine insulinoma) | HNF4α | This compound | Potent repression | [3] |

| HepG2 (human hepatoma) | HNF4α | This compound | Potent repression | [3] |

| HepG2 | Fructose-1,6-bisphosphatase 1 (FBP1) | HNF4α inverse agonists | Robust decrease | [6] |

Table 2: Effect of this compound on HNF4α and Target Gene Expression. this compound consistently downregulates the expression of HNF4α itself, highlighting a negative feedback loop, and represses the transcription of its target genes involved in metabolic processes.[3][6]

HNF4α Signaling Pathways and the Mechanism of this compound Action

HNF4α sits at the center of a complex regulatory network, interacting with various co-activators and co-repressors to control gene expression. This compound acts as an antagonist by binding to the ligand-binding pocket (LBP) of HNF4α, likely inducing a conformational change that prevents the recruitment of co-activators necessary for transcriptional activation.[3][5]

Figure 1: Simplified HNF4α Signaling Pathway and the Action of this compound.

Experimental Protocols for Studying this compound and HNF4α

Detailed methodologies are crucial for the reproducible investigation of this compound's effects on HNF4α signaling. Below are protocols for key experiments.

High-Throughput Screening (HTS) for Insulin Promoter Modulators

This protocol outlines the foundational screen that led to the discovery of this compound.[3][7]

Figure 2: High-Throughput Screening Workflow for Insulin Promoter Modulators.

Protocol:

-

Cell Plating: Seed T6PNE cells, engineered to express a reporter gene (e.g., Gaussia luciferase) under the control of the human insulin promoter, into 384-well plates at a density that allows for optimal growth over the assay period.[8]

-

Compound Addition: Utilize a robotic liquid handler to dispense the small molecule library, including this compound as a test compound and appropriate controls (e.g., DMSO as a negative control), into the wells.

-

Incubation: Incubate the plates for a predetermined period (e.g., 48 hours) to allow for the compounds to exert their effects on the cells.

-

Signal Measurement: Measure the reporter gene activity. For a secreted luciferase assay, collect the culture supernatant and add the luciferase substrate, then measure luminescence using a plate reader.[8]

-

Data Analysis: Normalize the data and calculate the Z-score for each compound to identify statistically significant "hits" that either activate or inhibit the insulin promoter.

-

Hit Validation: Confirm the activity of the primary hits by performing dose-response experiments to determine their potency (EC50 or IC50).

Fluorescence Quenching Assay for Binding Affinity

This biophysical assay directly measures the binding of this compound to HNF4α.[1]

Protocol:

-

Protein Preparation: Purify full-length HNF4α protein.

-

Assay Setup: In a fluorescence cuvette, add a fixed concentration of purified HNF4α protein (e.g., 100 nM) in a suitable buffer (e.g., PBS).

-

Titration: Sequentially add increasing concentrations of this compound to the cuvette.

-

Fluorescence Measurement: After each addition of this compound, measure the intrinsic tryptophan fluorescence of HNF4α (excitation at ~280 nm, emission at ~340 nm). The binding of this compound to the LBP of HNF4α will quench this fluorescence.

-

Data Analysis: Plot the change in fluorescence intensity against the concentration of this compound. Fit the data to a suitable binding isotherm (e.g., the Hill equation) to determine the equilibrium dissociation constant (Kd) or EC50.[1]

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This technique is used to quantify the changes in mRNA levels of HNF4α and its target genes following treatment with this compound.[3][6]

Figure 3: Quantitative Real-Time PCR Workflow.

Protocol:

-

Cell Treatment: Plate HepG2 cells and treat them with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).

-

RNA Isolation: Lyse the cells and isolate total RNA using a commercially available kit.

-

cDNA Synthesis: Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers for HNF4α and its target genes (e.g., FBP1), and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Determine the cycle threshold (Ct) values and normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or ACTB). Calculate the fold change in gene expression in this compound-treated cells relative to the vehicle-treated control using the ΔΔCt method.

Conclusion

This compound has proven to be an invaluable tool for dissecting the complex roles of HNF4α in various physiological and pathological processes. Its high affinity and specificity make it a precise instrument for inhibiting HNF4α activity, thereby allowing researchers to probe the downstream consequences on gene expression and cellular function. The experimental approaches detailed in this guide provide a robust framework for utilizing this compound to further unravel the intricacies of HNF4α signaling pathways, which may ultimately lead to the development of novel therapeutic strategies for diseases driven by HNF4α dysregulation.

References

- 1. Crosstalk of HNF4α with extracellular and intracellular signaling pathways in the regulation of hepatic metabolism of drugs and lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. HNF4α Antagonists Discovered by a High-Throughput Screen for Modulators of the Human Insulin Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Integrated Approach for the Identification of Human Hepatocyte Nuclear Factor 4α Target Genes Using Protein Binding Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. High-Throughput Methods for the Discovery of Small Molecule Modulators of Pancreatic Beta-Cell Function and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-throughput screening for insulin secretion modulators - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Downstream Targets of BIM5078: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the downstream targets and mechanism of action of BIM5078, a small molecule identified through high-throughput screening for modulators of the human insulin promoter.[1][2] this compound has been characterized as a potent antagonist of Hepatocyte Nuclear Factor 4α (HNF4α), a key regulator of gene expression in metabolic tissues.[2] Additionally, it exhibits off-target activity as a Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonist.[1][3] This document summarizes the key findings, presents quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the activity and binding characteristics of this compound.

Table 1: Potency and Binding Affinity of this compound for HNF4α

| Parameter | Value | Cell Line/Assay |

| EC50 | 11.9 ± 3.1 nM | T6PNE Cells |

| Hill Coefficient | 0.9 ± 0.3 | Not Specified |

Data sourced from a study identifying this compound as an HNF4α antagonist[1].

Table 2: Off-Target Activity of this compound on PPARγ

| Assay | Result |

| PPAR Response Element (PPRE)-Luciferase Reporter Assay | 2-fold activation |

This activity was identified through chemoinformatic analysis which revealed structural similarity to the PPARγ agonist, FK614[1].

Table 3: Effects of this compound on Gene Expression

| Target Gene | Effect | Cell Line |

| Insulin | Repression | T6PNE |

| HNF4α | Repression | T6PNE, MIN6, HepG2 |

This compound was found to potently repress the expression of HNF4α in various cell lines, demonstrating its impact on HNF4α's autoregulatory loop[1].

Signaling Pathways and Mechanism of Action

This compound primarily functions by antagonizing HNF4α. This nuclear receptor is a central node in a complex transcriptional network, and its inhibition leads to a cascade of downstream effects.

Caption: this compound antagonizes HNF4α leading to transcriptional repression, and has off-target agonistic effects on PPARγ.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the downstream targets of this compound.

High-Throughput Screening (HTS) for Insulin Promoter Modulators

This initial screen was designed to identify small molecules that affect insulin gene expression.

Caption: Workflow for the high-throughput screen that identified this compound.

Protocol:

-

Cell Line: T6PNE cells, derived from human fetal islets and engineered to express an insulin-eGFP transgene, were used.[1]

-

Library: A structurally diverse subset of the ChemBridge DiverSet small molecule library was screened.[1]

-

Assay: T6PNE cells were plated in multi-well plates and treated with individual compounds from the library.

-

Incubation: Cells were incubated with the compounds for 48 hours.[1]

-

Detection: The number of GFP-positive cells, indicating insulin promoter activity, was quantified using high-content imaging.[1]

-

Hit Identification: Compounds that significantly repressed GFP expression were identified as primary hits. This compound was one such hit.[1]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR was employed to quantify the effect of this compound on the mRNA levels of HNF4α and its target genes.

Protocol:

-

Cell Culture and Treatment: T6PNE, MIN6, or HepG2 cells were cultured and treated with varying concentrations of this compound for specified durations (e.g., 5 or 48 hours).[1]

-

RNA Extraction: Total RNA was isolated from the cells using a standard RNA extraction kit.

-

Reverse Transcription: The extracted RNA was reverse-transcribed into cDNA using a reverse transcriptase enzyme.

-

Real-Time PCR: The cDNA was used as a template for real-time PCR with gene-specific primers for HNF4α, insulin, and a housekeeping gene (e.g., GAPDH or 18S rRNA) for normalization.[1]

-

Data Analysis: The relative expression of the target genes was calculated using the comparative CT method (ΔΔCT).

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays were performed to investigate whether this compound affects the binding of other transcriptional activators to the insulin promoter, suggesting an indirect mechanism of action.

Protocol:

-

Cross-linking: T6PNE cells, treated with either vehicle or this compound, were treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The cells were lysed, and the chromatin was sheared into smaller fragments by sonication.

-

Immunoprecipitation: The sheared chromatin was incubated with antibodies specific to transcriptional activators such as E47 and PDX-1.[1]

-

Immune Complex Capture: Protein A/G beads were used to capture the antibody-protein-DNA complexes.

-

Reverse Cross-linking and DNA Purification: The cross-links were reversed, and the DNA was purified.

-

Analysis: The amount of immunoprecipitated DNA corresponding to the insulin promoter region was quantified by PCR or qPCR, indicating the binding of the targeted transcription factor.

Conclusion

This compound is a valuable chemical probe for studying the roles of HNF4α in various biological processes. Its primary mechanism of action is the direct antagonism of HNF4α, leading to the repression of a suite of target genes involved in metabolic regulation, including insulin and HNF4α itself.[1][2] While it demonstrates some off-target agonism of PPARγ, its potent effects on the HNF4α pathway are predominant.[1][3] The experimental methodologies outlined herein provide a robust framework for further investigation into the downstream consequences of HNF4α inhibition and for the development of more specific therapeutic agents targeting this pathway.

References

- 1. HNF4α Antagonists Discovered by a High-Throughput Screen for Modulators of the Human Insulin Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HNF4α antagonists discovered by a high-throughput screen for modulators of the human insulin promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HNF4 alpha bioactive ligands discovered by a high- throughput screen for modulators of the human insulin promoter [escholarship.org]

BIM5078: A Potent HNF4α Antagonist for Diabetes and Metabolic Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BIM5078 is a synthetic small molecule identified through high-throughput screening as a potent and specific antagonist of Hepatocyte Nuclear Factor 4α (HNF4α), a master regulator of metabolic gene networks. This technical guide provides a comprehensive overview of this compound and its analog, BI6015, in the context of diabetes and metabolic disease research. It details their mechanism of action, summarizes key quantitative data from preclinical studies, and outlines relevant experimental protocols. The document is intended to serve as a core resource for researchers exploring the therapeutic potential and biological functions of HNF4α antagonism in metabolic disorders.

Introduction

Hepatocyte Nuclear Factor 4α (HNF4α) is a nuclear transcription factor crucial for the regulation of genes involved in glucose, lipid, and amino acid metabolism.[1] Dysregulation of HNF4α activity is implicated in various metabolic diseases, including maturity-onset diabetes of the young (MODY1) and type 2 diabetes.[2][3] this compound was discovered as a small molecule that represses the human insulin promoter, and subsequent studies identified its direct target as HNF4α.[2] This discovery has provided a valuable chemical tool to probe the complex roles of HNF4α in metabolic homeostasis and disease. This guide synthesizes the current knowledge on this compound and its analog BI6015, focusing on their application in diabetes and metabolic disease research.

Mechanism of Action: HNF4α Antagonism

This compound and its analog BI6015 function by directly binding to HNF4α and inhibiting its transcriptional activity. This antagonism leads to the modulation of HNF4α target gene expression, thereby impacting various metabolic pathways.

Direct Binding to HNF4α

This compound binds to the ligand-binding domain of HNF4α with high affinity.[2] This interaction prevents the conformational changes required for the recruitment of coactivators and subsequent gene transcription.

Downregulation of HNF4α Target Genes

As a consequence of its antagonist activity, this compound represses the expression of a wide array of HNF4α target genes. Notably, this includes the repression of the insulin promoter, which was the basis of its discovery.[2] Furthermore, this compound has been shown to downregulate HNF4α's own expression, indicating an interruption of a positive feedback loop that maintains HNF4α levels.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies involving this compound and its analog BI6015.

| Parameter | Compound | Value | Assay System | Reference |

| HNF4α Binding Affinity (EC50) | This compound | 11.9 ± 3.1 nM | Full-length HNF4α protein fluorescence quenching | [2] |

| Insulin Promoter Repression | This compound | Dose-dependent | T6PNE cells (human fetal islet-derived) | [2] |

| HNF4α mRNA Repression | This compound | Significant repression | T6PNE, MIN6 (murine insulinoma), HepG2 (human hepatoma) cells | [2] |

| HNF4α DNA Binding Inhibition | This compound | Active | HNF TransAM ELISA assay | [2] |

Table 1: In Vitro Activity of this compound

| Parameter | Value | Assay System | Reference |

| HNF4α DNA Binding Inhibition | Potent repression | HNF TransAM ELISA assay | [2] |

| Insulin Gene Expression Repression | 50-fold reduction | T6PNE cells | [2] |

| HNF4α mRNA Repression | Strong repression | MIN6 and HepG2 cells | [2] |

| Cytotoxicity (EC50) | 964 nM to 4.3 μM | Various gastric cancer cell lines | [4] |

| In Vivo Dosage (mice) | 10-30 mg/kg/day (i.p.) | Mice | [5] |

| In Vivo Effect | Induced loss of hepatic HNF4α protein and hepatic steatosis | Mice | [2][5] |

Table 2: In Vitro and In Vivo Activity of BI6015

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The primary signaling pathway affected by this compound is the HNF4α-mediated transcriptional network. Antagonism of HNF4α by this compound leads to a cascade of downstream effects on genes controlling metabolism.

Caption: this compound signaling pathway.

Experimental Workflow for In Vitro HNF4α Antagonist Screening

The discovery of this compound was facilitated by a cell-based high-throughput screening assay. The general workflow for such a screen is depicted below.

Caption: High-throughput screening workflow.

Experimental Protocols

While detailed, step-by-step protocols for this compound are not extensively published, this section outlines the general methodologies for key experiments based on the available literature. Researchers should optimize these protocols for their specific experimental conditions.

Cell Culture and Treatment

-

Cell Lines:

-

T6PNE: Human fetal islet-derived cell line engineered to express an insulin-GFP reporter.

-

MIN6: Murine insulinoma cell line.

-

HepG2: Human hepatocellular carcinoma cell line.

-

-

Culture Conditions: Standard cell culture conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO2).

-

Treatment:

-

Dissolve this compound or BI6015 in DMSO to prepare a stock solution.

-

Dilute the stock solution in culture medium to the desired final concentration.

-

Incubate cells with the compound for the specified duration (e.g., 5 to 48 hours for gene expression studies).[2]

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

RNA Isolation: Extract total RNA from treated and control cells using a commercial kit.

-

cDNA Synthesis: Reverse transcribe RNA into cDNA using a reverse transcriptase kit.

-

qPCR:

-

Perform qPCR using SYBR Green or TaqMan probes for the target genes (e.g., HNF4A, INS) and a housekeeping gene (e.g., GAPDH, 18S rRNA) for normalization.

-

Use a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[2]

-

HNF4α DNA Binding Assay (ELISA-based)

-

Nuclear Extract Preparation: Prepare nuclear extracts from HepG2 cells treated with the compound or vehicle control.

-

Assay Procedure:

-

Utilize a commercial HNF4α transcription factor assay kit (e.g., TransAM).

-

Add nuclear extracts to wells coated with an oligonucleotide containing the HNF4α consensus binding site.

-

Incubate to allow HNF4α binding.

-

Add a primary antibody specific to HNF4α, followed by a secondary HRP-conjugated antibody.

-

Add the developing solution and measure absorbance to quantify HNF4α DNA binding activity.[2]

-

In Vivo Studies in Mice

-

Animal Model: Use appropriate mouse strains for the study (e.g., C57BL/6J for general metabolic studies).

-

Compound Administration:

-

Administer BI6015 via intraperitoneal (i.p.) injection.

-

A reported dose is 10-30 mg/kg daily.[5]

-

-

Tissue Collection and Analysis:

-

At the end of the treatment period, euthanize the mice and harvest tissues of interest (e.g., liver).

-

Analyze tissues for protein expression (Western blot) or histopathology (e.g., H&E staining for steatosis).[2]

-

-

Metabolic Phenotyping:

-

Glucose Tolerance Test (GTT): Fast mice overnight, administer a glucose bolus (i.p. or oral), and measure blood glucose at various time points.

-

Insulin Tolerance Test (ITT): Fast mice for a shorter period, administer an insulin bolus (i.p.), and measure blood glucose at various time points.

-

Conclusion

This compound and its analog BI6015 are valuable research tools for investigating the role of HNF4α in diabetes and metabolic diseases. Their ability to specifically antagonize HNF4α provides a means to dissect the complex transcriptional networks governed by this nuclear receptor. While the initial focus of in vivo studies with these compounds has been on oncology, their potent effects on metabolic gene regulation in vitro suggest significant potential for further exploration in the context of metabolic disorders. This guide provides a foundational resource for researchers to design and execute studies aimed at further elucidating the therapeutic promise of HNF4α antagonism. Future research should focus on obtaining more extensive in vivo data on the metabolic effects of these compounds in relevant animal models of diabetes and obesity.

References

- 1. Suppression of Hepatocyte Proliferation by Hepatocyte Nuclear Factor 4α in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HNF4α Antagonists Discovered by a High-Throughput Screen for Modulators of the Human Insulin Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reversal of Lipotoxic Effects on the Insulin Promoter by Alverine and Benfluorex: Identification as HNF4α Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Interaction of BIM5078 with the HNF4α Ligand-Binding Domain

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hepatocyte Nuclear Factor 4α (HNF4α) is a constitutively active orphan nuclear receptor that serves as a master regulator of gene expression in vital metabolic tissues, including the liver, pancreas, and intestines.[1][2][3][4] It plays a pivotal role in glucose and lipid homeostasis, and its dysfunction is linked to diseases like Maturity Onset Diabetes of the Young 1 (MODY1) and hepatocellular carcinoma.[2][3][4][5] This document provides a comprehensive technical overview of the synthetic antagonist, BIM5078, and its specific interaction with the HNF4α ligand-binding domain (LBD). Through a high-throughput screen for modulators of the human insulin promoter, this compound was identified as a potent HNF4α antagonist that binds with high affinity directly to the receptor's ligand-binding pocket (LBP).[1][6][7][8] This guide details the binding kinetics, mechanism of antagonism, key experimental methodologies used for its characterization, and the downstream cellular consequences of this interaction.

This compound and HNF4α: Binding Interaction and Affinity

The interaction between this compound and HNF4α has been characterized using multiple biophysical and biochemical techniques, all confirming a direct, high-affinity binding event within the LBD.

Quantitative Binding Data

The binding affinity of this compound to full-length HNF4α protein was determined through fluorescence quenching assays. These experiments demonstrate a potent interaction, as summarized in the table below.

| Parameter | Value | Method | Reference |

| EC50 | 11.9 nM | Fluorescence Quenching | [7][9][10] |

| Hill Coefficient | 0.9 | Fluorescence Quenching | [9] |

The Hill coefficient of approximately 0.9 is consistent with a single, non-cooperative binding event between one molecule of this compound and one molecule of HNF4α.[9]

Evidence for Direct Binding to the Ligand-Binding Pocket

Several lines of evidence confirm that this compound directly engages the HNF4α LBD:

-

Intrinsic Fluorescence Quenching: Titration of purified HNF4α protein with increasing concentrations of this compound results in a dose-dependent quenching of the protein's intrinsic tryptophan fluorescence, a hallmark of direct ligand binding and conformational change.[1]

-

Drug Affinity Responsive Target Stability (DARTS): This assay demonstrated that this compound and its analog, BI6015, protect HNF4α from proteolytic degradation.[1] This change in protease sensitivity is indicative of a stabilizing conformational change induced by direct ligand binding.[1]

-

Computational Docking: Molecular modeling studies predict that this compound docks favorably within the hydrophobic LBP of HNF4α.[1] The model suggests that the nitro group of this compound forms critical hydrogen bonds with the side chains of residues Arg226 and Gly237.[1] Notably, Arg226 is also a key residue for interacting with the carboxylic acid headgroup of endogenous fatty acid ligands, suggesting a competitive binding mechanism.[1][11]

Mechanism of HNF4α Antagonism

This compound functions as a potent antagonist of HNF4α transcriptional activity. Its binding to the LBD initiates a cascade of events that ultimately leads to the repression of HNF4α-regulated gene networks.

Inhibition of HNF4α DNA Binding

A primary mechanism of antagonism is the disruption of HNF4α's ability to bind to its consensus DNA response elements. An ELISA-based assay showed that this compound and its more potent analog BI6015 significantly repressed the binding of HNF4α to oligonucleotides containing a cognate binding site.[1]

Modulation of Target Gene Expression

The functional consequence of this compound binding is the altered expression of known HNF4α target genes. This has been validated in multiple cell lines, including T6PNE (human fetal islet-derived), MIN6 (murine insulinoma), and HepG2 (human hepatoma).[1][9]

-

Autoregulation: HNF4α regulates its own transcription. As expected for an antagonist, this compound potently represses HNF4α mRNA expression.[1]

-

Metabolic Genes: this compound represses insulin gene expression, the observation that led to its initial discovery.[1]

-

Global Transcriptional Profile: Microarray analysis revealed that the gene expression profile of cells treated with this compound is statistically similar to the profile observed upon genetic deletion of HNF4α, providing strong evidence that this compound induces pharmacologic antagonism of the receptor.[1]

The logical flow from the initial screening hit to the confirmation of the mechanism of action is depicted below.

Downstream Cellular and Physiological Effects

The antagonism of HNF4α by this compound leads to significant downstream effects, most notably on insulin regulation and cell viability.

Repression of the Human Insulin Promoter

While HNF4α does not bind directly to the human insulin promoter, this compound-mediated antagonism of HNF4α indirectly disrupts the binding of key transcriptional activators, E47 and PDX-1, to their respective regulatory sequences on the promoter.[1] This highlights a complex, indirect mechanism by which HNF4α activity influences insulin gene expression.

The signaling pathway is illustrated in the diagram below.

Selective Cytotoxicity

An important finding was that this compound and its analog BI6015 exhibit selective cytotoxicity towards transformed cells in vitro, while sparing non-transformed cells.[1] In vivo, BI6015 was shown to induce apoptosis in a human hepatocellular carcinoma cell line, suggesting that HNF4α antagonists could be a therapeutic avenue for certain cancers.[1]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the this compound-HNF4α interaction.

Direct Binding via Intrinsic Fluorescence Quenching

-

Objective: To measure the direct binding of this compound to HNF4α by monitoring the quenching of intrinsic tryptophan fluorescence.

-

Materials: Purified full-length HNF4α protein, this compound stock solution in DMSO, Phosphate Buffered Saline (PBS), fluorometer, quartz cuvette.

-

Protocol:

-

Prepare a 100 nM solution of full-length HNF4α protein in 2 mL of PBS in a quartz cuvette.

-

Place the cuvette in a fluorometer set to an excitation wavelength of 280 nm and an emission wavelength of 340 nm.

-

Record the initial fluorescence intensity (F₀).

-

Titrate the HNF4α solution with increasing concentrations of this compound (e.g., from 1 nM to 1 µM). Allow the solution to equilibrate for 2 minutes after each addition.

-

Record the fluorescence intensity (F) at each concentration of this compound.

-

Correct for inner filter effects by performing an identical titration into a buffer-only solution and subtracting the change.

-

Plot the change in fluorescence (F₀ - F) as a function of the ligand concentration.

-

Analyze the resulting saturation binding curve using non-linear regression (e.g., one-site binding model) to determine the EC50 and Hill coefficient.

-

Drug Affinity Responsive Target Stability (DARTS) Assay

-

Objective: To confirm the direct interaction between this compound and HNF4α in a cellular context by assessing changes in protease sensitivity.

-

Materials: HepG2 cell lysate, this compound, BI6015 (analog), FK614 (negative control), M-PER lysis buffer, Subtilisin protease, Laemmli sample buffer, SDS-PAGE equipment, anti-HNF4α antibody.

-

Protocol:

-

Prepare cell lysates from HepG2 cells using M-PER lysis buffer.

-

Aliquot the lysate into separate tubes. Treat the aliquots with this compound, BI6015, FK614 (inactive control), or vehicle (DMSO) for 30 minutes at room temperature.

-

Add a dilute solution of Subtilisin protease to each tube and incubate for 10 minutes at room temperature.

-

Stop the proteolytic reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Resolve the proteins via SDS-PAGE and transfer to a PVDF membrane.

-

Perform a Western blot using a primary antibody specific for HNF4α.

-

Develop the blot and quantify the intensity of the HNF4α band using densitometry software (e.g., ImageJ).

-

Compare the amount of intact HNF4α remaining in the drug-treated samples to the vehicle control. A higher band intensity in the presence of this compound indicates protection from proteolysis and thus, direct binding.

-

The workflow for the DARTS experiment is outlined below.

HNF4α DNA-Binding ELISA

-

Objective: To quantify the effect of this compound on the ability of HNF4α to bind to its DNA response element.

-

Materials: ELISA plate pre-coated with an oligonucleotide containing an HNF4α binding site, nuclear extracts from HepG2 cells, this compound and control compounds, primary anti-HNF4α antibody, HRP-conjugated secondary antibody, TMB substrate.

-

Protocol:

-

Prepare nuclear extracts from HepG2 cells.

-

Pre-incubate the nuclear extracts with various concentrations of this compound or control compounds for 30 minutes.

-

Add the compound-treated nuclear extracts to the wells of the pre-coated ELISA plate. Incubate for 1 hour to allow HNF4α to bind to the DNA.

-

Wash the wells to remove unbound proteins.

-

Add the primary anti-HNF4α antibody to each well and incubate for 1 hour.

-

Wash the wells, then add the HRP-conjugated secondary antibody and incubate for 1 hour.

-

Wash the wells thoroughly. Add TMB substrate and incubate until a blue color develops.

-

Stop the reaction with stop solution and read the absorbance at 450 nm.

-

A decrease in absorbance in the presence of this compound indicates inhibition of HNF4α DNA binding.

-

Conclusion and Future Directions

This compound is a well-characterized, potent, and specific antagonist of the nuclear receptor HNF4α. It directly engages the ligand-binding domain, leading to the inhibition of HNF4α's DNA-binding and transcriptional regulatory functions. This antagonism results in significant downstream effects, including the repression of insulin gene expression and selective cytotoxicity in cancer cells. The detailed protocols and data presented herein establish this compound as an invaluable chemical probe for dissecting the complex biology of HNF4α. While the poor pharmacokinetic properties of this compound itself limit its in vivo use, the development of optimized analogs like BI6015 demonstrates the therapeutic potential of targeting HNF4α in metabolic diseases and oncology.[1][6] Future research should focus on leveraging this chemical scaffold to develop clinically viable HNF4α modulators.

References

- 1. HNF4α Antagonists Discovered by a High-Throughput Screen for Modulators of the Human Insulin Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HNF4α isoforms: the fraternal twin master regulators of liver function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | HNF4α isoforms: the fraternal twin master regulators of liver function [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Liver-type fatty acid binding protein interacts with hepatocyte nuclear factor 4α - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. HNF4 alpha bioactive ligands discovered by a high- throughput screen for modulators of the human insulin promoter [escholarship.org]

- 8. HNF4α antagonists discovered by a high-throughput screen for modulators of the human insulin promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. This compound | HNF4α antagonist | Probechem Biochemicals [probechem.com]

- 11. Crystal structure of the HNF4 alpha ligand binding domain in complex with endogenous fatty acid ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BIM5078 in HepG2, MIN6, and T6PNE Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BIM5078, a small molecule antagonist of Hepatocyte Nuclear Factor 4 alpha (HNF4α), in three distinct cell lines: the human hepatoma cell line HepG2, the murine insulinoma cell line MIN6, and the human pancreatic ductal adenocarcinoma-derived cell line T6PNE. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.

Introduction to this compound

This compound was identified through a high-throughput screen as a potent repressor of insulin gene transcription[1]. Subsequent studies revealed that this compound functions by binding to and antagonizing HNF4α, a crucial transcription factor in metabolic homeostasis and a key regulator in various cell types, including hepatocytes and pancreatic β-cells[1]. Its ability to modulate HNF4α activity makes it a valuable tool for studying HNF4α-dependent pathways and a potential therapeutic candidate for diseases such as diabetes and cancer[1]. This compound has also been noted for its structural similarity to the PPARγ agonist FK614, although their effects on the insulin promoter are distinct[1].

Data Summary: Effects of this compound on Gene Expression

The primary effect of this compound across the tested cell lines is the repression of HNF4α and its target genes. The following tables summarize the quantitative data on the dose-dependent effects of this compound.

Table 1: Effect of this compound on HNF4α mRNA Expression

| Cell Line | This compound Concentration | Incubation Time | Fold Change in HNF4α mRNA (vs. DMSO) | Statistical Significance (p-value) |

| T6PNE | 5 µM | 48 hours | ~0.5 | <0.05 |

| MIN6 | 5 µM | 5 hours | ~0.6 | <0.05 |

| HepG2 | 5 µM | 48 hours | ~0.4 | <0.002 |

Data synthesized from figures in reference[1].

Table 2: Dose-Dependent Repression of Insulin Promoter Activity by this compound in T6PNE Cells

| This compound Concentration (µM) | Insulin Promoter Activity (% of Control) | Endogenous Insulin mRNA (Normalized to GAPDH) |

| 0 | 100 | 1.0 |

| 0.1 | ~80 | Not Reported |

| 1 | ~40 | ~0.5 |

| 10 | ~20 | ~0.2 |

Data synthesized from figures in reference[1].

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in cell-based assays.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound. These are generalized protocols and may require optimization for specific experimental conditions.

Protocol 1: Cell Culture and Maintenance

Objective: To maintain healthy cultures of HepG2, MIN6, and T6PNE cells for subsequent experiments.

Materials:

-

HepG2 (ATCC HB-8065), MIN6 (e.g., RRID: CVCL_0431), T6PNE cells

-

Dulbecco's Modified Eagle's Medium (DMEM), high glucose[2][3]

-

Fetal Bovine Serum (FBS)[2]

-

Penicillin-Streptomycin solution[2]

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Culture flasks/plates

-

Humidified incubator (37°C, 5% CO₂)

Procedure for HepG2 Cells:

-

Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂[4][5].

-

When cells reach 80-90% confluency, passage them by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a 1:3 to 1:6 ratio in fresh medium[6].

Procedure for MIN6 Cells:

-

Culture MIN6 cells in high glucose DMEM supplemented with 10-15% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 50-72 µM β-mercaptoethanol[2][3].

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Passage cells when they reach 70-80% confluency, typically every 3-4 days[7].

Procedure for T6PNE Cells:

-

T6PNE cells, derived from human fetal islets, require specialized culture conditions as described in their originating publication[1]. Generally, they are cultured in DMEM/F12 medium supplemented with growth factors.

-

Follow the specific culture protocol provided by the source laboratory, as these are not standard commercially available cells.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for HNF4α Expression

Objective: To quantify the change in HNF4α mRNA levels following this compound treatment.

Materials:

-

Cultured cells (HepG2, MIN6, or T6PNE)

-

This compound (and DMSO as vehicle control)

-

RNA extraction kit (e.g., RNeasy Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

qPCR master mix (e.g., SYBR Green)

-

Primers for HNF4α and a reference gene (e.g., GAPDH, 18S rRNA)[1]

-

qPCR instrument

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with the desired concentrations of this compound or DMSO for the specified duration (e.g., 5 to 48 hours)[1].

-

Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Perform qPCR using the synthesized cDNA, gene-specific primers, and a SYBR Green master mix. A typical reaction includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the results using the ΔΔCt method. Normalize the expression of HNF4α to the reference gene and compare the expression in this compound-treated cells to the DMSO-treated control cells[1].

Protocol 3: Cell Viability/Cytotoxicity Assay

Objective: To assess the effect of this compound on the viability and proliferation of transformed cells. This compound and its analog, BI6015, have been shown to be selectively cytotoxic to transformed cells[1].

Materials:

-

Cultured cells (HepG2, MIN6, or T6PNE)

-

96-well plates

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo, Promega; or MTT reagent)

-

Plate reader (luminometer or spectrophotometer)

Procedure:

-

Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to attach overnight.

-

Add serial dilutions of this compound to the wells. Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic agent as a positive control.

-

Incubate the plate for a desired period (e.g., 48-72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate as required (e.g., 10 minutes for CellTiter-Glo, 2-4 hours for MTT).

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 4: Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if this compound affects the binding of transcription factors, such as E47 and PDX-1, to the insulin promoter in T6PNE cells[1].

Materials:

-

T6PNE cells

-

This compound

-

Formaldehyde (for cross-linking)

-

Glycine

-

Cell lysis and nuclear lysis buffers

-

Sonicator

-

Antibodies specific to the transcription factor of interest (e.g., anti-E47, anti-PDX-1) and control IgG[1]

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

qPCR primers for the target DNA region (e.g., specific E-box and A-box elements in the insulin promoter)[1]

Procedure:

-

Culture and treat T6PNE cells with this compound or DMSO for 48 hours[1].

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Harvest the cells, lyse them, and isolate the nuclei.

-

Shear the chromatin by sonication to produce DNA fragments of 200-1000 bp.

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the sheared chromatin overnight at 4°C with the specific antibody (or control IgG).

-

Capture the antibody-protein-DNA complexes by adding Protein A/G magnetic beads.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the complexes from the beads and reverse the cross-links by heating with Proteinase K.

-

Purify the immunoprecipitated DNA.

-

Quantify the amount of target DNA sequence using qPCR with primers flanking the specific promoter regions of interest[1].

-

Analyze the data by calculating the amount of immunoprecipitated DNA relative to the total input DNA.

These notes and protocols provide a foundational guide for utilizing this compound in cell-based research. Researchers should consult the primary literature for more specific details and context[1].

References

- 1. HNF4α Antagonists Discovered by a High-Throughput Screen for Modulators of the Human Insulin Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule-mediated Insulin Hypersecretion Induces Transient ER Stress Response and Loss of Beta Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. editxor.com [editxor.com]

- 5. encodeproject.org [encodeproject.org]

- 6. bds.berkeley.edu [bds.berkeley.edu]

- 7. researchgate.net [researchgate.net]

Application Note: Quantification of HNF4α Transcriptional Activity Using a Luciferase Reporter Assay with BIM5078

Audience: Researchers, scientists, and drug development professionals.

Introduction